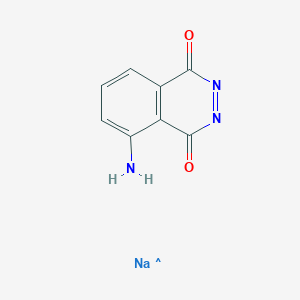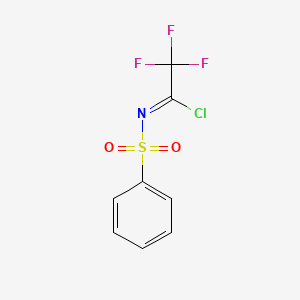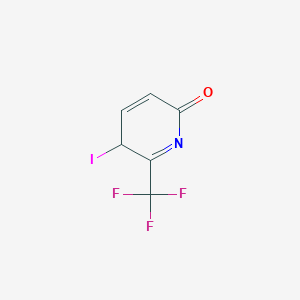
3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one: is a heterocyclic compound that contains iodine, fluorine, and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one can be achieved through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. For instance, the reaction of 2-(trifluoromethyl)pyridine with iodine in the presence of a base such as potassium carbonate in acetonitrile can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, and potassium cyanide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Cross-Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are often employed.
Major Products Formed:
Substitution Reactions: Products include 3-azido-2-(trifluoromethyl)-3H-pyridin-6-one, 3-thio-2-(trifluoromethyl)-3H-pyridin-6-one, and 3-cyano-2-(trifluoromethyl)-3H-pyridin-6-one.
Cross-Coupling Reactions: Products include various aryl or alkyl-substituted pyridinones.
Aplicaciones Científicas De Investigación
Chemistry: 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one involves its interaction with molecular targets through its iodine and trifluoromethyl groups. These groups can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 3-iodo-2-(trifluoromethyl)pyridine
- 3-iodo-2-(trifluoromethyl)benzonitrile
- 3-iodo-2-(trifluoromethyl)indole
Comparison: Compared to similar compounds, 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one is unique due to the presence of the pyridinone ring, which can enhance its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C6H3F3INO |
|---|---|
Peso molecular |
288.99 g/mol |
Nombre IUPAC |
3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-3H |
Clave InChI |
CANGQARUFSTJAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C(C1I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



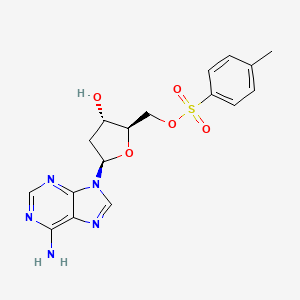

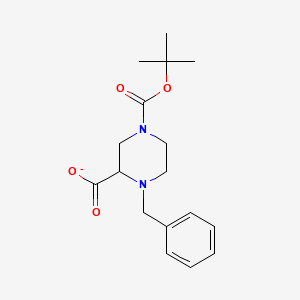
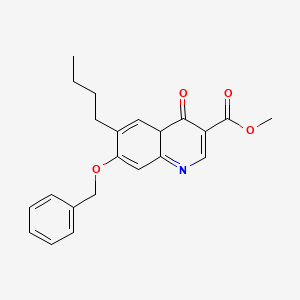

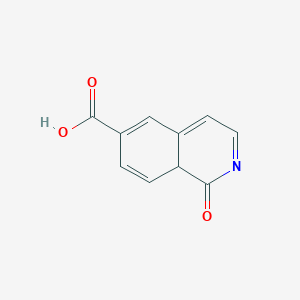
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
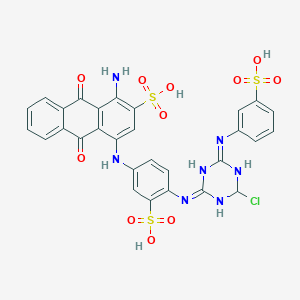
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)

